Methyl 3-(fluorosulfonyl)picolinate

Description

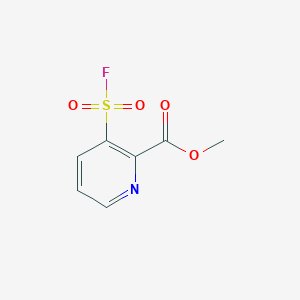

Methyl 3-(fluorosulfonyl)picolinate (compound 1s in ) is a heteroaromatic ester featuring a fluorosulfonyl (-OSO₂F) group at the 3-position of the pyridine ring and a methyl ester at the 2-position. This compound is synthesized via reaction of methyl 3-hydroxypyridine-2-carboxylate with a fluorosulfonylating agent, followed by purification using silica gel chromatography . It exists as a colorless, oxygen-sensitive oil under standard conditions. The fluorosulfonyl group imparts high electrophilicity, making it a reactive intermediate in organic synthesis, particularly in cross-coupling reactions and as a precursor for sulfonate esters.

Key structural characteristics include:

- Molecular formula: C₇H₆FNO₅S.

- Functional groups: Fluorosulfonyl (-OSO₂F), methyl ester (-COOCH₃).

- Reactivity: The fluorosulfonyl group acts as a leaving group, enabling nucleophilic substitution or elimination reactions.

Properties

Molecular Formula |

C7H6FNO4S |

|---|---|

Molecular Weight |

219.19 g/mol |

IUPAC Name |

methyl 3-fluorosulfonylpyridine-2-carboxylate |

InChI |

InChI=1S/C7H6FNO4S/c1-13-7(10)6-5(14(8,11)12)3-2-4-9-6/h2-4H,1H3 |

InChI Key |

FCPPGSNQGBTBQS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(fluorosulfonyl)picolinate typically involves the introduction of a fluorosulfonyl group to the picolinate structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and allows for the production of sulfonyl fluorides under mild conditions . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorosulfonylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(fluorosulfonyl)picolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.

Substitution: The fluorosulfonyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides .

Scientific Research Applications

Methyl 3-(fluorosulfonyl)picolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(fluorosulfonyl)picolinate involves its interaction with specific molecular targets. The fluorosulfonyl group is known for its electrophilic nature, allowing it to react with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, making it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Ethyl 4-((fluorosulfonyl)oxy)benzoate (1q)

- Structure : Benzene ring with fluorosulfonyl (-OSO₂F) at the 4-position and ethyl ester (-COOCH₂CH₃) at the 1-position.

- Synthesis : Derived from ethyl 4-hydroxybenzoate .

- Reactivity : Similar to 1s , but the benzene ring lacks the electron-withdrawing nitrogen of pyridine, reducing electrophilicity.

- Applications : Less reactive in nucleophilic aromatic substitution compared to 1s due to lower ring activation.

Methyl 3-((fluorosulfonyl)oxy)thiophene-2-carboxylate (1r)

- Structure : Thiophene ring with fluorosulfonyl (-OSO₂F) at the 3-position and methyl ester (-COOCH₃) at the 2-position.

- Synthesis : Prepared from methyl 3-hydroxythiophene-2-carboxylate .

- Reactivity : The thiophene ring’s sulfur atom enhances aromatic stability but reduces electrophilicity compared to pyridine.

- Applications : More suited for thiophene-based polymer chemistry rather than cross-coupling reactions.

Methyl 3-((2-formyl-4-methoxyphenoxy)methyl)picolinate (5)

- Structure: Pyridine ring with a methoxy-substituted phenoxymethyl group at the 3-position and methyl ester at the 2-position ().

- Reactivity : The formyl (-CHO) and methoxy (-OCH₃) groups enable condensation and hydrogen bonding, unlike the electrophilic fluorosulfonyl group in 1s .

- Purity : All analogues in exhibit ≥98% HPLC purity, comparable to 1s , which is purified via silica gel chromatography .

Methyl 3-(diMethoxyMethyl)picolinate

- Structure : Pyridine ring with a dimethoxymethyl (-CH(OCH₃)₂) group at the 3-position and methyl ester at the 2-position ().

- Reactivity : The dimethoxymethyl group increases steric hindrance, reducing accessibility for nucleophilic attack compared to 1s .

- Applications : Used in peptide synthesis as a protecting group, contrasting with 1s ’s role in sulfonate chemistry.

Physicochemical and Spectral Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.